9c(i472)
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Overview
Description
9c(i472) is an inhibitor of 15-lipoxygenase-1 (15-LO-1) with an IC50 value of 0.19 µM . It is used in research for advancing human and animal health . It decreases LPS- and IFN-γ-induced NF-ĸB activity in RAW-Blue™ cells when used at concentrations of 0.2, 1, and 5 µM . It also reduces LPS- and IFN-γ-induced increases in Nos2 expression and lipid peroxidation in RAW 264.7 cells .
Molecular Structure Analysis
The molecular formula of 9c(i472) is C22H21ClN2O4 . The exact molecular structure would require more specific resources such as crystallography data or NMR spectroscopy data, which are not available in the current search results.Physical And Chemical Properties Analysis
9c(i472) has a molecular weight of 412.9 . It is soluble in DMSO and slightly soluble in methanol . For obtaining a higher solubility, it is recommended to warm the tube at 37 ℃ and shake it in the ultrasonic bath for a while .Scientific Research Applications
Inhibition of OxLDL Internalization
The compound has shown an acceptable in vitro profile with a clear inhibition of oxLDL internalization . This suggests that it could be used to study LOX-1-mediated signal transduction pathways and cellular effects in different pathogenic pathways .
Chemoprevention of Cancers
An increasing number of investigations support the role of 15-LOX-1 inhibitors in the chemoprevention of cancers . The most potent 15-LOX-1 inhibitor was compound 5 with meta methoxy moiety with an acceptable in vitro anticancer activity especially against HT29 and PC3 cell lines .
Treatment of Inflammatory Lung Diseases
15-LOX-1 plays a significant role in various inflammatory lung diseases such as asthma, chronic obstructive pulmonary disease, and chronic bronchitis . Therefore, 15-LOX-1 inhibitors like 9c(i472) could be potentially used in the treatment of these conditions .
Epigenetic Regulation
The DNA methylation status of the 15-LOX-1 promoter was determined by pyrosequencing . This suggests that 15-LOX-1 inhibitors could be used to study the epigenetic regulation of gene expression .
Allosteric Activation and Inhibition
The compound has been used to measure the influences of the allosteric activator and inhibitor on the enzymatic reaction rate . This suggests that it could be used to study the molecular mechanism of 15-lipoxygenase allosteric activation and inhibition .
Protection from Lipopolysaccharide-Induced Cell Death
In vitro, this inhibitor protected cells from lipopolysaccharide-induced cell death, inhibiting NO formation and lipid peroxidation . This suggests that it could be used to study the mechanisms of cell death and survival .
Inhibition of NF-κB Activity
The compound decreases LPS- and IFN-γ-induced NF-κB activity in RAW-Blue™ cells when used at concentrations of 0.2, 1, and 5 µM . This suggests that it could be used to study the regulation of NF-κB activity .
Reduction of Nos2 Expression and Lipid Peroxidation
The compound reduces LPS- and IFN-γ-induced increases in Nos2 expression and lipid peroxidation in RAW 264.7 cells when used at a concentration of 5 µM . This suggests that it could be used to study the regulation of gene expression and lipid metabolism .
Mechanism of Action
Target of Action
The primary target of the compound “15-LOX-1 inhibitor 1” is the enzyme 15-Lipoxygenase-1 (15-LOX-1) . This enzyme reacts with polyunsaturated fatty acids and produces metabolites implicated in many important human diseases, such as cancer .
Mode of Action
The compound acts by inhibiting the enzymatic activity of 15-LOX-1 . It prevents the enzyme from metabolizing polyunsaturated fatty acids, thereby altering the production of different metabolites .
Biochemical Pathways
The inhibition of 15-LOX-1 affects the metabolic pathway of polyunsaturated fatty acids. Normally, 15-LOX-1 metabolizes linoleic acid to 13-S-hydroxyoctadecadienoic acid (13-S-HODE), which induces apoptosis . By inhibiting 15-LOX-1, the production of 13-S-HODE is reduced, which can impact the progression of diseases like cancer .
Pharmacokinetics
The compound’s ability to inhibit 15-lox-1 and prevent the internalization of oxldl suggests it may have good bioavailability .
Result of Action
The inhibition of 15-LOX-1 by the compound leads to a decrease in the production of 13-S-HODE . This can result in reduced apoptosis, which may alter the progression of diseases like cancer .
Action Environment
The action of “15-LOX-1 inhibitor 1” can be influenced by various environmental factors. For instance, lifestyle factors such as diet can affect the levels of polyunsaturated fatty acids, which are the substrates for 15-LOX-1
properties
IUPAC Name |
ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMZRDPEXXAZRV-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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